

A Researcher's Guide to D-Tyrosine-d4

Reference Material: A Comparative Analysis

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Compound of Interest

Compound Name: **D-Tyrosine-d4**

Cat. No.: **B8822956**

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For researchers, scientists, and drug development professionals utilizing **D-Tyrosine-d4** as an internal standard in quantitative bioanalytical assays, selecting a high-quality reference material is paramount for ensuring accurate and reproducible results. This guide provides a comparative overview of commercially available **D-Tyrosine-d4** reference materials, details key experimental protocols for its use, and visualizes the analytical workflow.

Performance and Purity: A Comparative Look

The quality of a deuterated internal standard is primarily defined by its chemical and isotopic purity. High chemical purity minimizes the risk of interference from related impurities, while high isotopic enrichment ensures a distinct mass shift from the unlabeled analyte, preventing cross-signal contributions. While direct head-to-head comparative studies are not readily available in the public domain, a review of product specifications from major suppliers provides insight into the expected quality of **D-Tyrosine-d4**.

It is important to note that Certificates of Analysis (CoA) often provide more detailed and lot-specific data than product web pages. Researchers are encouraged to request and review the CoA for any reference material before purchase. The following table summarizes typical specifications for D-Tyrosine and its deuterated analogue from various suppliers.

Parameter	Supplier A (Rep. for D-Tyrosine-d4)	Supplier B (Rep. for L-Tyrosine-d4)	Supplier C (Rep. for L-Tyrosine-d4)
Product Name	D-Tyrosine-d4	L-Tyrosine-(phenyl-d4)	L-Tyrosine-d4
Chemical Purity	≥99%	≥99% (CP) [1]	98.0% (NMR) [2]
Isotopic Purity/Enrichment	≥98 atom % D	≥98 atom % D [1]	98.40%
Appearance	White to off-white solid	Solid	White to off-white (Solid)
Molecular Formula	C ₉ H ₇ D ₄ NO ₃	C ₉ H ₇ D ₄ NO ₃	C ₉ H ₇ D ₄ NO ₃
Molecular Weight	185.21	185.21	185.21
Analytical Technique(s)	Not specified	Not specified	¹ H NMR, MS

Note: Data for L-Tyrosine-d4 is included as representative of the quality standards for deuterated tyrosine reference materials due to the limited availability of detailed public data for the D-isomer.

Experimental Protocols: Ensuring Robust Quantification

The use of **D-Tyrosine-d4** as an internal standard is most common in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the quantification of endogenous D-Tyrosine or as a tracer in metabolic studies. Below is a detailed, representative protocol for the analysis of D-Tyrosine in a biological matrix, such as plasma.

Sample Preparation: Protein Precipitation

- Thaw plasma samples on ice.
- To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the **D-Tyrosine-d4** internal standard working solution (e.g., at 500 ng/mL in a suitable solvent).

- Vortex briefly to mix.
- Add 400 μ L of ice-cold protein precipitation solvent (e.g., acetonitrile or methanol).
- Vortex vigorously for 1 minute to ensure complete protein precipitation.
- Centrifuge at 14,000 \times g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 μ L of the LC mobile phase.
- Vortex to mix and centrifuge at 14,000 \times g for 5 minutes at 4°C.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

- Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 μ m) is typically suitable.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
- Flow Rate: 0.3 - 0.5 mL/min.
- Injection Volume: 5 - 10 μ L.
- Mass Spectrometer (MS): A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

- Ionization Source: Electrospray ionization (ESI) in positive ion mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - D-Tyrosine: Precursor ion (Q1) m/z 182.1 -> Product ion (Q3) m/z 136.1
 - **D-Tyrosine-d4**: Precursor ion (Q1) m/z 186.1 -> Product ion (Q3) m/z 140.1
 - Note: These transitions should be empirically optimized for the specific instrument used.
- Data Analysis: The concentration of D-Tyrosine in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same biological matrix.

Visualizing the Workflow and a Relevant Biological Pathway

To better illustrate the experimental process and the biological context of D-Tyrosine, the following diagrams have been generated.

Experimental Workflow for D-Tyrosine Quantification

Sample Preparation

Plasma Sample

Add D-Tyrosine-d4 Internal Standard

Protein Precipitation (e.g., Acetonitrile)

Centrifugation

Evaporation

Reconstitution

Centrifugation

Transfer to Vial

LC-MS/MS Analysis

Inject into LC-MS/MS

Chromatographic Separation

Electrospray Ionization (ESI+)

MRM Detection (Q1/Q3)

Data Processing

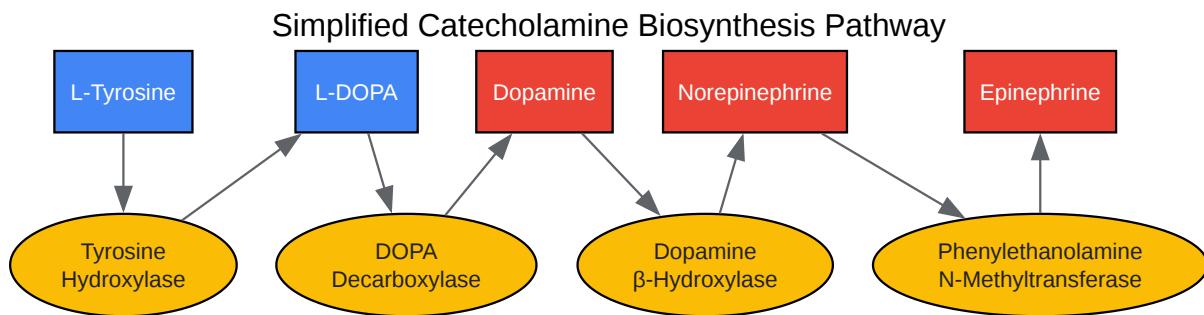
Peak Integration

Calculate Area Ratio (Analyte/IS)

Quantify against Calibration Curve

[Click to download full resolution via product page](#)Caption: Workflow for quantifying D-Tyrosine in plasma using **D-Tyrosine-d4**.

D-Tyrosine is the precursor for the synthesis of catecholamines, a class of neurotransmitters that includes dopamine, norepinephrine, and epinephrine. This pathway is of significant interest in neuroscience and drug development.



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Caption: The enzymatic conversion of L-Tyrosine to key catecholamines.

In conclusion, while a definitive ranking of **D-Tyrosine-d4** reference materials from different suppliers is challenging without direct comparative studies, researchers can make informed decisions by carefully evaluating the specifications provided in the Certificate of Analysis. The experimental protocol outlined in this guide provides a robust starting point for developing and validating a quantitative bioanalytical method. The use of a high-quality, well-characterized **D-Tyrosine-d4** internal standard is a critical component in achieving reliable and accurate data in metabolomic and pharmacokinetic studies.

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References

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